molecular formula C19H22FNO B3059301 Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]- CAS No. 96835-14-2

Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]-

Cat. No.: B3059301
CAS No.: 96835-14-2
M. Wt: 299.4 g/mol
InChI Key: MVRFQEXOYZALAR-UHFFFAOYSA-N
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Description

Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]- is an organic compound belonging to the piperidine class of chemicals Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .

Another method involves the multicomponent reaction of β-ketoesters, aromatic aldehydes, and aromatic amines. This one-pot domino reaction is catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature, yielding the desired substituted piperidine in moderate to good yields .

Industrial Production Methods

Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-[(3-fluorophenyl)(4-methoxyphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-[(3-fluorophenyl)-(4-methoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO/c1-22-18-10-8-15(9-11-18)19(21-12-3-2-4-13-21)16-6-5-7-17(20)14-16/h5-11,14,19H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRFQEXOYZALAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541586
Record name 1-[(3-Fluorophenyl)(4-methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96835-14-2
Record name 1-[(3-Fluorophenyl)(4-methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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